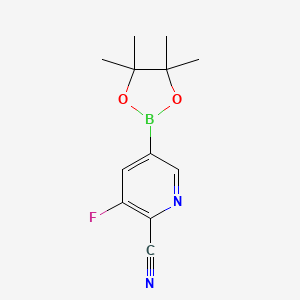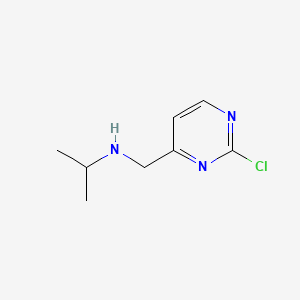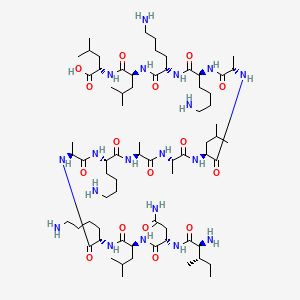
Ethyl 2-(5-hydroxypyridin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-hydroxypyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethyl acetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with ethyl bromoacetate in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst recycling, to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-hydroxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Formation of ethyl 2-(5-oxopyridin-2-yl)acetate or ethyl 2-(5-carboxypyridin-2-yl)acetate.
Reduction: Formation of ethyl 2-(5-hydroxypyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Ethyl 2-(5-hydroxypyridin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-hydroxypyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-hydroxypyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:
Ethyl 2-(3-hydroxypyridin-2-yl)acetate: Similar structure but with the hydroxyl group in a different position, leading to different chemical and biological properties.
Ethyl 2-(5-chloropyridin-2-yl)acetate:
Ethyl 2-(5-methoxypyridin-2-yl)acetate: Methoxy group substitution, influencing solubility and reactivity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-(5-hydroxypyridin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)6-10-7/h3-4,6,11H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKIIBOBRYNGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725595 |
Source


|
| Record name | Ethyl (5-hydroxypyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132807-30-8 |
Source


|
| Record name | Ethyl (5-hydroxypyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)




![3-Iodoimidazo[1,2-a]pyrazine](/img/structure/B596966.png)

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)




